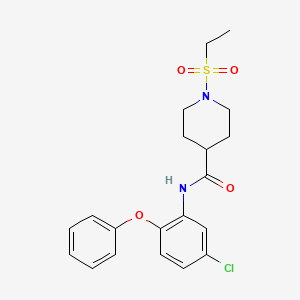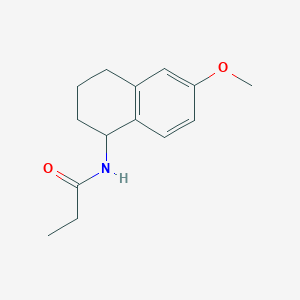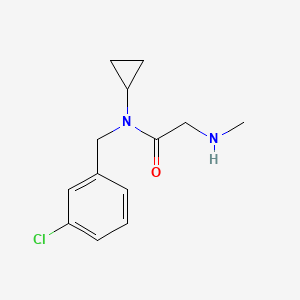
N~1~-(3-chlorobenzyl)-N~1~-cyclopropyl-N~2~-methylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-chlorobenzyl)-N~1~-cyclopropyl-N~2~-methylglycinamide, also known as CPP-115, is a promising drug candidate that has gained significant attention in the scientific community. This compound belongs to the class of gamma-aminobutyric acid (GABA) aminotransferase inhibitors and has shown potential in treating several neurological disorders.
Mechanism of Action
N~1~-(3-chlorobenzyl)-N~1~-cyclopropyl-N~2~-methylglycinamide works by inhibiting the GABA aminotransferase enzyme, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the concentration of GABA in the brain, which reduces the activity of neurons. This results in a calming effect on the brain, which can be useful in treating several neurological disorders.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on the brain. By increasing the concentration of GABA, this compound reduces the activity of neurons, which can be beneficial in treating several neurological disorders. The drug has also been shown to increase the levels of dopamine in the brain, which can improve mood and reduce anxiety. Additionally, this compound has been shown to reduce the levels of glutamate in the brain, which can be beneficial in treating epilepsy.
Advantages and Limitations for Lab Experiments
N~1~-(3-chlorobenzyl)-N~1~-cyclopropyl-N~2~-methylglycinamide has several advantages and limitations for lab experiments. The drug is highly selective for the GABA aminotransferase enzyme, which reduces the risk of off-target effects. Additionally, this compound has a long half-life, which allows for once-daily dosing. However, the drug has poor solubility in water, which can make it difficult to administer in lab experiments.
Future Directions
N~1~-(3-chlorobenzyl)-N~1~-cyclopropyl-N~2~-methylglycinamide has several potential future directions. The drug is currently being studied for its potential in treating several neurological disorders, including epilepsy, addiction, and anxiety. Additionally, this compound has shown potential in enhancing cognitive function, which could be beneficial in treating cognitive disorders such as Alzheimer's disease. Further research is needed to determine the full potential of this compound in treating neurological disorders and enhancing cognitive function.
Synthesis Methods
N~1~-(3-chlorobenzyl)-N~1~-cyclopropyl-N~2~-methylglycinamide is synthesized from the reaction between N-methyl glycine and 3-chlorobenzylidene cyclopropylamine. The reaction yields this compound as a white solid, which is then purified using recrystallization. The purity of the compound is determined using high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
N~1~-(3-chlorobenzyl)-N~1~-cyclopropyl-N~2~-methylglycinamide has shown potential in treating several neurological disorders, including epilepsy, addiction, and anxiety. The drug works by inhibiting the GABA aminotransferase enzyme, which increases the concentration of GABA in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons, resulting in a calming effect on the brain. By increasing the concentration of GABA, this compound can reduce the activity of neurons, which can be beneficial in treating several neurological disorders.
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-cyclopropyl-2-(methylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-15-8-13(17)16(12-5-6-12)9-10-3-2-4-11(14)7-10/h2-4,7,12,15H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMKTHSAAUVXDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N(CC1=CC(=CC=C1)Cl)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

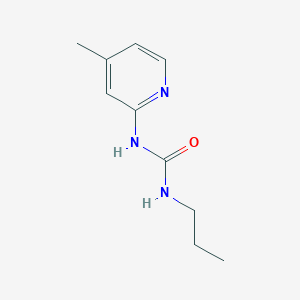
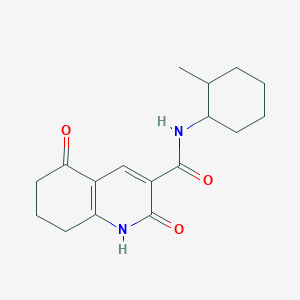
![4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5343032.png)
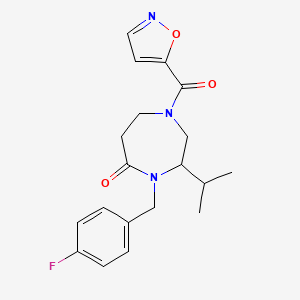
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-(2-oxo-1-pyrrolidinyl)propanamide dihydrochloride](/img/structure/B5343052.png)
![N-(2,4-dimethylphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5343060.png)

![ethyl 2-[3-bromo-4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5343067.png)
![2-ethyl-1-[(2-methoxyphenyl)acetyl]piperidine](/img/structure/B5343068.png)
![3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile](/img/structure/B5343070.png)
![5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}quinoxaline](/img/structure/B5343077.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B5343083.png)
